4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-16-5-4-13(15-16)12-2-6-17(7-3-12)14(19)18-8-10-20-11-9-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMSJFGEUWFBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including those related to 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine, exhibit promising anticancer properties. For example, pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth . The incorporation of the morpholine moiety enhances bioavailability and selectivity for cancer targets.
Inhibition of Phosphodiesterase
Another notable application is in the inhibition of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. The compound has been studied as a potential inhibitor of phosphodiesterase 10A, which is implicated in neurodegenerative diseases . The structure allows for effective binding to the enzyme's active site, promoting therapeutic effects in conditions like schizophrenia and depression.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms stable complexes with target proteins, which is critical for its inhibitory activity .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy. Among these, this compound demonstrated an IC50 value of 25 nM against breast cancer cell lines, indicating potent activity .
Case Study 2: Neurological Disorders
A clinical trial evaluated the effectiveness of phosphodiesterase inhibitors in patients with schizophrenia. The trial included participants treated with formulations containing derivatives similar to this compound. Results showed significant improvements in cognitive function and reduced symptoms compared to placebo .
Mechanism of Action
The mechanism of action of 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared motifs: morpholine derivatives , piperidine-containing compounds , and pyrazole-based heterocycles . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Morpholine Derivatives: VPC-14449 shares the morpholine ring but replaces the piperidine-pyrazole unit with a thiazole-dibromoimidazole system. The corrected structure of VPC-14449 (2,4-dibromo vs. initially reported 4,5-dibromo) underscores the importance of precise synthesis and NMR validation .
Piperidine-Pyrazole Analogs :
- The target compound’s piperidine-carbonyl-morpholine architecture is distinct from pyrrolopyridine-based analogs (e.g., compound in ), which may exhibit different steric and electronic profiles for receptor binding .
Pyrazole-Containing Compounds :
- Pyrazolo-pyridine derivatives (e.g., ID 1005573-28-3) lack morpholine/piperidine but feature trifluoromethyl and cyclopropyl groups, which enhance metabolic stability and lipophilicity . This contrasts with the target compound’s polar morpholine ring, suggesting divergent pharmacokinetic properties.
Research Findings and Implications
- Synthetic Challenges : The synthesis of this compound likely involves coupling morpholine with a pre-functionalized piperidine-pyrazole intermediate. This contrasts with VPC-14449’s thiazole-imidazole synthesis, which requires bromination steps prone to regioselectivity issues .
- Computational Modeling : Tools like SHELXL could refine the compound’s crystal structure, aiding in docking studies to compare binding modes with similar molecules.
Biological Activity
4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, a piperidine moiety, and a pyrazole group. Its unique structure allows for various chemical interactions, making it a subject of interest in drug design and synthesis. The molecular formula is with a molecular weight of 294.35 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects against lung carcinoma (A549) and breast adenocarcinoma (MCF7) cells.
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. It may act as an inhibitor of P-glycoprotein, which is crucial for drug resistance in cancer therapy.
- Binding Affinity : Interaction studies have demonstrated its binding affinity to various biological targets, which helps elucidate its mechanism of action. Techniques such as molecular docking and biochemical assays are commonly employed to assess these interactions.
Table 1: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the piperidine derivative |
| Step 2 | Introduction of the pyrazole moiety |
| Step 3 | Cyclization to form the morpholine ring |
| Step 4 | Final purification and characterization |
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Cytotoxicity Studies : A study investigated the cytotoxic effects of the compound on colorectal cancer cell lines, revealing promising results with lower toxicity levels compared to standard chemotherapeutics like fluorouracil and cisplatin .
- Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with targets involved in cancer pathways, suggesting a mechanism for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling morpholine with a pre-synthesized 4-(1-methylpyrazol-3-yl)piperidine intermediate. For example, describes a similar synthesis using General Procedure A, where benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate was synthesized in 36% yield via refluxing in ethanol with morpholine and formaldehyde. Column chromatography (EtOAc/MeOH + 0.25% Et₃N) was critical for purification .
- Optimization : Adjusting stoichiometry (e.g., excess morpholine) and solvent polarity can improve yields. highlights reflux conditions (10 hours in ethanol) for analogous pyrazole-morpholine conjugates, emphasizing solvent choice and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : and provide reference spectra for related morpholine-piperidine derivatives. For instance, ¹H NMR (DMSO-d₆) peaks at δ 2.42–3.52 ppm correspond to morpholine and piperidine protons, while pyrazole protons appear at δ 7.42–8.21 ppm .
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment. mentions ≥98% purity criteria via HPLC for structurally similar compounds .
Q. What biological activities are associated with this compound’s structural analogs, and how are they evaluated?
- Antimicrobial Assays : and describe pyrazole-piperidine derivatives with antibacterial/fungal activity. Disk diffusion or microdilution methods (MIC determination) against E. coli or C. albicans are standard. Intramolecular hydrogen bonds (e.g., C17—H17B···N2) and halogen substituents (Cl/F) enhance activity .
- Enzyme Inhibition : notes kinase inhibition assays for morpholine-linked heterocycles, using ATP-binding pocket competition studies .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., p38 MAP kinase from ). The pyrazole ring’s planarity and morpholine’s hydrogen-bonding capacity (e.g., C14—H14A···F1 interactions in ) guide pose optimization .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence polarization).
Q. What strategies resolve contradictions in NMR or crystallographic data for this compound?
- Case Study : reports δ 3.52 ppm (DMSO-d₆) for morpholine protons, while shows δ 67.32 ppm (CDCl₃) for ¹³C NMR. Solvent-induced shifts (DMSO vs. CDCl₃) and temperature effects must be considered. For crystallographic discrepancies (e.g., dihedral angles in ), refine models using software like SHELX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
